molecular formula C23H17ClN4O5S B12691692 2-Chloro-5-((5-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-o-tolyl)azo)benzenesulphonic acid CAS No. 64349-27-5

2-Chloro-5-((5-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-o-tolyl)azo)benzenesulphonic acid

Katalognummer: B12691692
CAS-Nummer: 64349-27-5
Molekulargewicht: 496.9 g/mol
InChI-Schlüssel: JFYIMTOUBJATMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-5-((5-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-o-tolyl)azo)benzenesulphonic acid is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications due to its stability and intense coloration.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-((5-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-o-tolyl)azo)benzenesulphonic acid involves multiple steps, starting with the diazotization of 2-hydroxy-1-naphthylamine. This intermediate is then coupled with o-toluidine to form the azo compound. The final step involves the sulfonation of the azo compound to introduce the sulfonic acid group, enhancing its solubility in water.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, with temperatures maintained between 0-5°C during diazotization and coupling reactions to prevent decomposition and side reactions.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

    Reduction: Reduction of the azo groups can yield amines, which can further react to form various derivatives.

    Substitution: The chloro group can be substituted by nucleophiles, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium dithionite and zinc dust in acidic conditions are typically used for reduction.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the chloro group.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and their derivatives.

    Substitution: Various functionalized azo compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-((5-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-o-tolyl)azo)benzenesulphonic acid is widely used in scientific research due to its unique properties:

    Chemistry: Used as a pH indicator and in complexometric titrations.

    Biology: Employed in staining techniques for microscopy to highlight cellular structures.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Wirkmechanismus

The compound exerts its effects primarily through its ability to form stable complexes with metal ions and other molecules. The azo groups play a crucial role in these interactions, allowing the compound to act as a chelating agent. The sulfonic acid group enhances its solubility, facilitating its use in aqueous environments.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-4-((2-hydroxy-1-naphthyl)azo)benzenesulphonic acid
  • 2-Chloro-5-((4-((2-hydroxy-1-naphthyl)azo)-o-tolyl)azo)benzenesulphonic acid

Uniqueness

Compared to similar compounds, 2-Chloro-5-((5-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-o-tolyl)azo)benzenesulphonic acid stands out due to its enhanced solubility and stability, making it more suitable for industrial applications. Its unique structure allows for a broader range of chemical modifications, increasing its versatility in various research and industrial settings.

Eigenschaften

CAS-Nummer

64349-27-5

Molekularformel

C23H17ClN4O5S

Molekulargewicht

496.9 g/mol

IUPAC-Name

2-chloro-5-[[5-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylphenyl]diazenyl]benzenesulfonic acid

InChI

InChI=1S/C23H17ClN4O5S/c1-13-10-19(27-28-23-16-5-3-2-4-14(16)6-9-20(23)29)21(30)12-18(13)26-25-15-7-8-17(24)22(11-15)34(31,32)33/h2-12,29-30H,1H3,(H,31,32,33)

InChI-Schlüssel

JFYIMTOUBJATMJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)Cl)S(=O)(=O)O)O)N=NC3=C(C=CC4=CC=CC=C43)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.